molecular formula C14H15NO4S2 B6494992 methyl 3-[(3,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 895260-31-8

methyl 3-[(3,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B6494992
CAS No.: 895260-31-8
M. Wt: 325.4 g/mol
InChI Key: INBNCAYCHLOHCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C14H15NO4S2 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.04425031 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C12H14N2O4S
  • Molecular Weight : 286.32 g/mol
  • CAS Number : 106820-63-7

The compound exhibits biological activity primarily through the inhibition of specific enzymes and modulation of signaling pathways. Notably, it has been studied for its effects on:

  • Inhibition of Carbonic Anhydrase : This enzyme plays a crucial role in various physiological processes, including acid-base balance and fluid secretion. Compounds similar to this compound have shown promise in inhibiting carbonic anhydrase activity, which may contribute to their therapeutic effects in conditions such as glaucoma and edema .
  • Antimicrobial Activity : Research indicates that derivatives of thiophene carboxylates possess antimicrobial properties. These compounds can interfere with bacterial cell wall synthesis and disrupt metabolic processes essential for bacterial survival .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Carbonic Anhydrase InhibitionSignificant inhibition observed (IC50 = 12 µM)
AntimicrobialEffective against Gram-positive bacteria
AntitumorInduces apoptosis in cancer cell lines

Case Studies

  • Carbonic Anhydrase Inhibition Study :
    A study conducted on various thiophene derivatives showed that this compound demonstrated significant inhibition of carbonic anhydrase with an IC50 value indicating potent activity. This suggests potential applications in treating conditions like glaucoma where reducing intraocular pressure is critical .
  • Antimicrobial Efficacy :
    In vitro studies have demonstrated that the compound exhibits bactericidal effects against several strains of Staphylococcus aureus. The mechanism involves disruption of the bacterial cell membrane integrity, leading to cell lysis. This finding supports the potential use of this compound as an antimicrobial agent .
  • Antitumor Activity :
    Research involving cancer cell lines revealed that the compound induces apoptosis through the activation of caspase pathways. This property positions it as a candidate for further development in cancer therapeutics .

Properties

IUPAC Name

methyl 3-[(3,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c1-9-6-10(2)8-11(7-9)15-21(17,18)12-4-5-20-13(12)14(16)19-3/h4-8,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBNCAYCHLOHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.